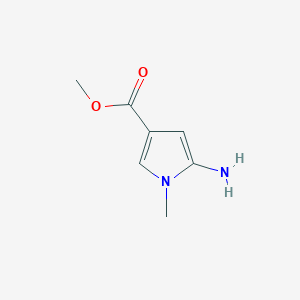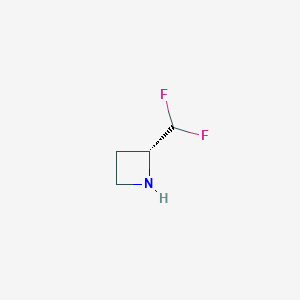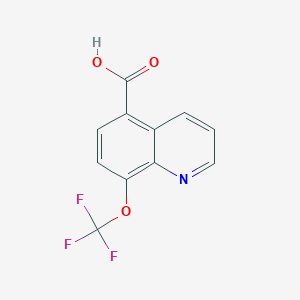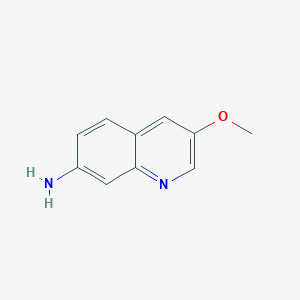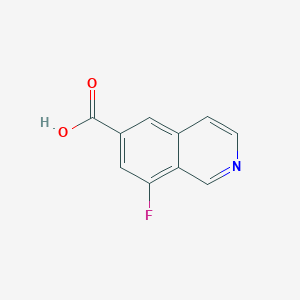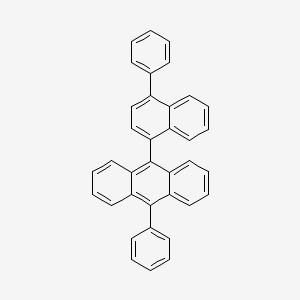
9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene
概要
説明
9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene is an organic compound with the molecular formula C36H24 and a molecular weight of 456.58 g/mol . This compound is a derivative of anthracene, characterized by the presence of phenyl and phenylnaphthalenyl groups attached to the anthracene core. It is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
準備方法
The synthesis of 9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene typically involves the Suzuki or Sonogashira cross-coupling reactions . These reactions are carried out under specific conditions to ensure high yields and purity. The general synthetic route includes the following steps:
Suzuki Coupling Reaction: This involves the reaction of a boronic acid derivative with a halogenated anthracene in the presence of a palladium catalyst and a base.
Sonogashira Coupling Reaction: This involves the reaction of an alkyne with a halogenated anthracene in the presence of a palladium catalyst and a copper co-catalyst.
化学反応の分析
9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for redox reactions, and various electrophiles for substitution reactions .
科学的研究の応用
9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene has several scientific research applications:
Biology: Its derivatives are explored for potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential use in drug development and as a fluorescent probe for biological imaging.
作用機序
The mechanism of action of 9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene primarily involves its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved in its biological activities are still under investigation, but they likely involve interactions with cellular components and disruption of cellular processes .
類似化合物との比較
9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene can be compared with other anthracene derivatives, such as:
9-Phenyl-10-(4-phenylethynyl)anthracene: This compound has similar photophysical properties but differs in its electronic structure due to the presence of an ethynyl group.
9,10-Bis(phenylethynyl)anthracene: This compound exhibits higher thermal stability and a larger Stokes shift compared to this compound.
特性
IUPAC Name |
9-phenyl-10-(4-phenylnaphthalen-1-yl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24/c1-3-13-25(14-4-1)27-23-24-34(29-18-8-7-17-28(27)29)36-32-21-11-9-19-30(32)35(26-15-5-2-6-16-26)31-20-10-12-22-33(31)36/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFSDXVQFGASBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



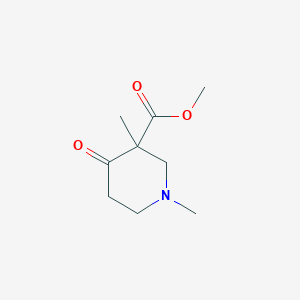
![tert-butyl (1S,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8211750.png)
![tert-butyl (1R,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8211757.png)
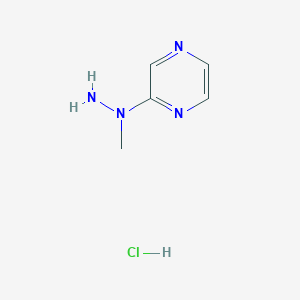
![4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine](/img/structure/B8211760.png)
![(S)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine](/img/structure/B8211770.png)
![methyl N-(4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)carbamate](/img/structure/B8211780.png)
